Technical Guide: Solubility Profile of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate in Organic Solvents
Technical Guide: Solubility Profile of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate in Organic Solvents
The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization protocols for 2-(2-Morpholinoethoxy)benzaldehyde oxalate . This document is structured for researchers requiring precise solvent selection data for synthesis, purification, and formulation.
[1]
Executive Summary & Compound Identity
2-(2-Morpholinoethoxy)benzaldehyde oxalate (CAS: 1185413-44-8) is a crystalline salt derived from the protonation of the morpholine nitrogen by oxalic acid.[1] This transformation significantly alters the solubility landscape of the parent free base, shifting it from a lipophilic oil soluble in non-polar organic solvents to a hydrophilic solid with high affinity for protic solvents.
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Chemical Name: 2-(2-Morpholin-4-ylethoxy)benzaldehyde oxalate
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Molecular Formula:
[2] -
Physical Form: White to off-white crystalline solid
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Primary Application: Pharmaceutical intermediate (likely for reboxetine/viloxazine analogs) and cosmetic active ingredient.
Core Solubility Directive
The oxalate counterion introduces a rigid ionic lattice that necessitates high-dielectric solvents for dissolution. Consequently, the compound exhibits high solubility in water and lower alcohols (Methanol, Ethanol) , while remaining practically insoluble in non-polar hydrocarbons (Hexane, Heptane) .
Solubility Profile & Solvent Compatibility Matrix
The following data summarizes the qualitative solubility behavior based on the polarity index and dielectric constants of standard laboratory solvents. This matrix serves as the baseline for solvent selection in recrystallization and extraction processes.
Table 1: Solubility Classification at Ambient Temperature (25°C)
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Protic Polar | Water | Soluble | High dielectric constant ( |
| Methanol | Highly Soluble | Excellent solvation of both the organic cation and oxalate anion. | |
| Ethanol | Soluble | Solubility decreases slightly compared to methanol due to the ethyl chain. | |
| Isopropanol (IPA) | Moderately Soluble | Ideal candidate for recrystallization (soluble hot, less soluble cold). | |
| Aprotic Polar | DMSO / DMF | Highly Soluble | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Acetone | Low/Moderate | Limited solubility at RT; often used as an antisolvent or for hot extraction. | |
| Acetonitrile | Moderate | Useful for HPLC analysis but poor for bulk dissolution. | |
| Non-Polar | Ethyl Acetate | Low | The free base is soluble, but the oxalate salt precipitates. |
| Dichloromethane | Low | Chlorinated solvents struggle to solvate the oxalate anion efficiently. | |
| Diethyl Ether | Insoluble | Standard antisolvent for precipitating the salt from alcohols. | |
| Hexane / Heptane | Insoluble | Completely incompatible due to lack of polarity. |
Critical Note: The "Soluble" designation implies a concentration
. "Insoluble" implies. Exact values must be determined via the gravimetric protocol below.
Thermodynamic Analysis & Recrystallization Strategy
The differential solubility between the free base and the oxalate salt is the primary driver for purification. The synthesis typically involves reacting the free base (soluble in heptane/toluene) with oxalic acid, causing the salt to precipitate.
Recrystallization Systems
To achieve >99% purity, the following solvent systems are recommended based on the solubility profile:
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Single Solvent System: Ethanol (95%) or Isopropanol .
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Binary Solvent System: Methanol / Diethyl Ether .
Visualization: Recrystallization Logic Flow
The following diagram illustrates the decision logic for purifying crude 2-(2-Morpholinoethoxy)benzaldehyde oxalate.
Caption: Decision tree for selecting the optimal recrystallization solvent system based on thermal solubility behavior.
Experimental Protocols for Solubility Determination
As a Senior Application Scientist, I emphasize that literature values should always be validated experimentally due to batch-to-batch polymorphic variations. Use the following self-validating protocols.
Protocol A: Gravimetric Solubility Screen (The "Gold Standard")
Objective: Determine the saturation solubility (
Reagents: HPLC-grade solvents (MeOH, EtOH, Acetone, Water), Analytical Balance (
Step-by-Step Methodology:
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Preparation: Weigh approximately 100 mg of the oxalate salt into a 4 mL glass vial.
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Solvent Addition: Add exactly 1.0 mL of the target solvent.
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Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).
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Checkpoint: If the solid dissolves completely, add another 50 mg until a visible precipitate remains (saturation).
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Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
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Evaporation: Evaporate the solvent under a nitrogen stream or vacuum oven at 40°C until constant weight is achieved.
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Calculation:
Protocol B: Dynamic Vapor Sorption (Hygroscopicity Check)
Since morpholine salts can be hygroscopic (absorb water from air), solubility profiles in organic solvents can be skewed by water content.
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Recommendation: Dry the sample in a vacuum desiccator over
for 4 hours prior to any solubility testing to ensure data integrity.
Synthesis & Purification Context
Understanding the synthesis pathway illuminates the solubility logic. The formation of the ether linkage is typically performed in non-polar solvents, followed by salt formation to isolate the product from unreacted starting materials.
Visualization: Synthesis & Solubility Workflow
Caption: The "Solubility Switch" step is critical; converting the oil to an oxalate salt forces precipitation from the reaction solvent.
Conclusion
The solubility profile of 2-(2-Morpholinoethoxy)benzaldehyde oxalate is defined by its ionic character. It is hydrophilic and alcohol-soluble , making Water, Methanol, and Ethanol the solvents of choice for dissolution, while Ethyl Acetate and Hexane act as effective antisolvents. For rigorous drug development or formulation, the gravimetric protocol outlined above must be executed to generate batch-specific quantitative data.
References
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Sigma-Aldrich. 2-(2-Morpholinoethoxy)benzaldehyde oxalate Product Sheet (CAS 1185413-44-8).[2] Retrieved from [2]
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MySkinRecipes. Raw Material Specifications: 2-(2-Morpholinoethoxy)benzaldehyde oxalate.[1][2] Retrieved from
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ChemicalBook. Synthesis and Properties of Morpholine Derivatives. Retrieved from
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PubChem. Compound Summary for 4-(2-morpholinoethoxy)benzaldehyde (Free Base Analog). Retrieved from
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PrepChem. Synthesis of Morpholinoethoxy benzaldehyde derivatives. Retrieved from
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- 3. 1185413-44-8|2-(2-Morpholinoethoxy)benzaldehyde oxalate|BLD Pharm [bldpharm.com]
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